1H-Indole-7-acetonitrile, 1-methyl-
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Description
Scientific Research Applications
Indole as a Building Block in Cycloaddition Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : Indole is used in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are atom-economical and considered as green reactions .
- Methods of Application : The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades . One of the most attractive aspects of indoles is their ability to undergo cycloaddition reactions .
- Results or Outcomes : Indole-based cycloaddition reactions provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .
Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases
- Scientific Field : Pharmacology .
- Application Summary : Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
- Methods of Application : By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
- Results or Outcomes : New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Indoles in Multicomponent Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions are efficient ways to create complex molecules from simple starting materials .
- Methods of Application : The reactions involve the combination of three or more reactants in a single reaction to form a product where all or most of the atoms of the starting materials are incorporated .
- Results or Outcomes : The synthesis of various heterocyclic compounds during the period of 2012 to 2017 has been achieved using indole in multicomponent reactions .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology .
- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : These compounds are synthesized and then tested for their biological activities using various in vitro and in vivo models .
- Results or Outcomes : The research has shown promising results, with many indole derivatives exhibiting significant biological activities .
Indole in the Synthesis of Diverse Heterocyclic Frameworks
- Scientific Field : Organic Chemistry .
- Application Summary : Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions .
- Methods of Application : The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades . One of the most attractive aspects of indoles is their ability to undergo cycloaddition reactions .
- Results or Outcomes : Indole-based cycloaddition reactions provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .
Indole in Multicomponent Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- Methods of Application : The reactions involve the combination of three or more reactants in a single reaction to form a product where all or most of the atoms of the starting materials are incorporated .
- Results or Outcomes : The synthesis of various heterocyclic compounds during the period of 2012 to 2017 has been achieved using indole in multicomponent reactions .
properties
IUPAC Name |
2-(1-methylindol-7-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-13-8-6-10-4-2-3-9(5-7-12)11(10)13/h2-4,6,8H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPOKJNELSFVJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-7-acetonitrile, 1-methyl- |
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